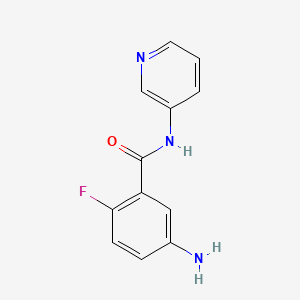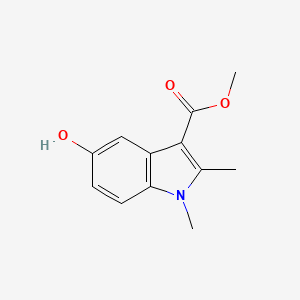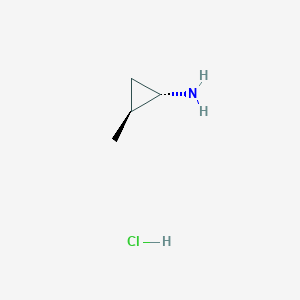
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide (FDMA) is a small molecule that has been studied for its potential applications in various scientific fields. It has been used as a chemical reagent for the synthesis of organic compounds, as a drug for the treatment of certain diseases, and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Application in Biochemical Research
The compound 3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide, as a derivative of acrylamide, finds application in biochemical research, particularly in gel electrophoresis. For instance, Bonner and Laskey (1974) developed a method using scintillation autography (fluorography) with polyacrylamide gels for detecting tritium-labelled proteins and nucleic acids. This method, involving dehydration in dimethyl sulphoxide and soaking in a solution of 2,5-diphenyloxazole (PPO), facilitates sensitive detection of radioactive isotopes in gels, highlighting the utility of acrylamide derivatives in biochemical analysis (Bonner & Laskey, 1974).
Fluorescence Quenching Studies
Acrylamide derivatives, including the compound , are used in fluorescence quenching studies of proteins. Eftink and Ghiron (1976) describe how acrylamide acts as an efficient quencher of tryptophanyl fluorescence in proteins. This quenching reaction is a valuable tool in probing protein conformational changes and monitoring inhibitor binding to enzymes, thereby contributing significantly to the understanding of protein dynamics and interactions (Eftink & Ghiron, 1976).
Biocompatible Macromolecular Luminogens
Research by Dutta et al. (2020) introduces the synthesis of biocompatible macromolecular luminogens that involve acrylamide derivatives. These luminogens demonstrate applications in sensing and removal of heavy metals like Fe(III) and Cu(II) and are suitable for cell imaging. Such developments showcase the potential of acrylamide derivatives in creating environmentally friendly and versatile materials for biological and environmental applications (Dutta et al., 2020).
Synthesis and Characterization for Corrosion Inhibition
Acrylamide derivatives are also explored for their application in corrosion inhibition. Abu-Rayyan et al. (2022) investigated the impact of certain synthetic acrylamide derivatives on copper corrosion inhibition in nitric acid solutions. This research contributes to the development of more efficient and sustainable corrosion inhibitors for industrial applications (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-8-14(13(2)11-12)9-10-17(20)19-16-6-4-3-5-15(16)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNPQBMJWUXPG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)


![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)